
4-Amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt typically involves the reaction of 4-aminobutyric acid with a phosphonation mixture. This mixture is formed by combining phosphorous acid and methanesulfonic anhydride. The reaction is followed by hydrolysis and pH adjustment to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phosphonic acid derivatives .
Applications De Recherche Scientifique
Phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its effects on bone metabolism and cellular processes.
Medicine: It is a key component in the treatment of bone diseases, particularly osteoporosis and Paget’s disease.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt involves its binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This inhibition helps to maintain bone density and strength. The compound also inhibits farnesyl diphosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for osteoclast function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etidronate: Another bisphosphonate used in the treatment of bone diseases.
Risedronate: Known for its higher potency and similar mechanism of action.
Ibandronate: Used for the treatment of osteoporosis with a different dosing regimen.
Uniqueness
Phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt is unique due to its specific binding affinity to bone mineral and its potent inhibitory effect on osteoclast-mediated bone resorption. Its effectiveness in maintaining bone density and reducing fracture risk makes it a valuable therapeutic agent in the management of bone diseases .
Propriétés
Formule moléculaire |
C4H13NNaO7P2+ |
|---|---|
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
sodium;(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid |
InChI |
InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);/q;+1 |
Clé InChI |
CAKRAHQRJGUPIG-UHFFFAOYSA-N |
SMILES canonique |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


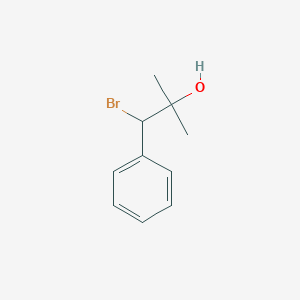


![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)


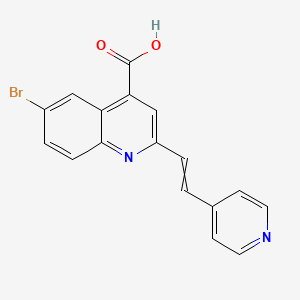
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)

![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)
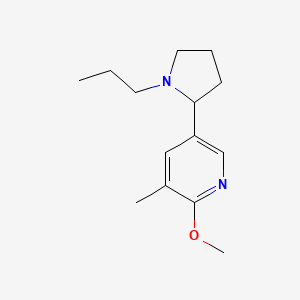
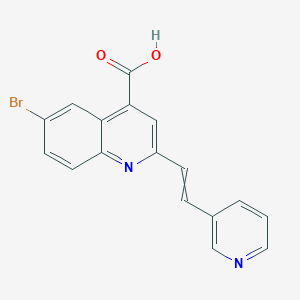
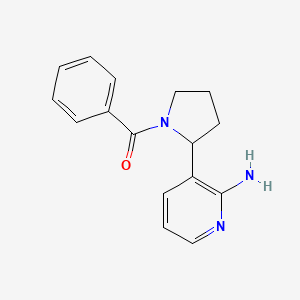
![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
